molecular formula C32H33FO9S B13856427 Canagliflozin Tetra-acetyloxy

Canagliflozin Tetra-acetyloxy

Cat. No.: B13856427
M. Wt: 612.7 g/mol
InChI Key: ZOJPIIVLIHTVCP-IFUGWHCZSA-N
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Description

Canagliflozin Tetra-acetyloxy (CAS 915095-99-7; molecular formula C₃₁H₃₅ClO₁₁) is an acetylated derivative of the sodium-glucose cotransporter 2 (SGLT2) inhibitor canagliflozin . The parent compound, canagliflozin, is a well-characterized SGLT2 inhibitor approved for managing type 2 diabetes mellitus (T2DM). It lowers blood glucose by inhibiting renal glucose reabsorption and exhibits pleiotropic effects on cardiovascular (CV) health, weight management, and renal function . This article focuses on comparisons between canagliflozin (as the active form) and other SGLT2 inhibitors, leveraging robust clinical and preclinical evidence.

Properties

Molecular Formula

C32H33FO9S

Molecular Weight

612.7 g/mol

IUPAC Name

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-2-methylphenyl]oxan-2-yl]methyl acetate

InChI

InChI=1S/C32H33FO9S/c1-17-23(15-25-13-14-28(43-25)22-9-11-24(33)12-10-22)7-6-8-26(17)29-31(40-20(4)36)32(41-21(5)37)30(39-19(3)35)27(42-29)16-38-18(2)34/h6-14,27,29-32H,15-16H2,1-5H3/t27-,29+,30-,31+,32+/m1/s1

InChI Key

ZOJPIIVLIHTVCP-IFUGWHCZSA-N

Isomeric SMILES

CC1=C(C=CC=C1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C=CC=C1C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Canagliflozin Tetra-acetyloxy involves multiple steps, starting with the preparation of the core canagliflozin structure. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Canagliflozin Tetra-acetyloxy undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

Canagliflozin Tetra-acetyloxy exerts its effects by inhibiting the SGLT2 co-transporter in the proximal tubules of the kidney. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets include the SGLT2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function .

Comparison with Similar Compounds

Table 1: Relative Selectivity of SGLT2 Inhibitors Across SGLT Transporters

Compound SGLT1 SGLT2 SGLT3 SGLT4 SGLT5 SGLT6
Canagliflozin Strongest High Moderate Moderate Moderate Strongest
Empagliflozin Weak High Weak Moderate Strongest Weak
Dapagliflozin Weak High Weak Weakest Weak Weak
Ipragliflozin Weak High Strongest Moderate Strongest Moderate
Tofogliflozin Weak High Strongest Moderate Moderate Moderate

Data adapted from .

Clinical Efficacy and Cardiovascular Outcomes

Canagliflozin demonstrates comparable glycemic efficacy to other SGLT2 inhibitors but exhibits distinct CV benefits (Table 2):

  • MACE Reduction: Canagliflozin significantly reduces major adverse CV events (MACE), while empagliflozin is notable for reducing CV death risk .
  • Heart Failure Hospitalization (HHF) : All SGLT2 inhibitors, including canagliflozin, dapagliflozin, and ertugliflozin, reduce HHF risk .
  • Blood Pressure (BP) Effects : Empagliflozin reduces systolic BP by ~4 mmHg, contributing to its CV benefits, though canagliflozin’s BP-lowering effects are less documented .

Table 2: Cardiovascular Outcomes of SGLT2 Inhibitors in Clinical Trials

Compound CV Death Risk Reduction MACE Risk Reduction HHF Risk Reduction
Canagliflozin Not significant 14–20% 30–35%
Empagliflozin 38% 10–14% 30–35%
Dapagliflozin Not significant Not significant 27–30%

Data synthesized from and .

Metabolic and Weight-Related Effects

Canagliflozin’s dual glucose-lowering mechanisms depend on patient weight changes ():

  • Weight Loss Cohort : Reduces insulin resistance and improves metabolic parameters (e.g., uric acid [UA], triglycerides [TG]).
  • Non-Weight Loss Cohort: Lowers free fatty acids (FFA), enhancing β-cell function. Compared to exenatide, sitagliptin, and pioglitazone, canagliflozin shows superior improvements in weight-related quality of life (IWQoL-Lite scores) .

Table 3: Impact on Metabolic Parameters and Quality of Life

Parameter Canagliflozin Comparator Agents (e.g., Sitagliptin)
Glycemic Efficacy Equivalent across weight subgroups Equivalent
IWQoL-Lite Score Improvement +12.5 points +5.2–8.1 points
TG/UA Reduction Significant in weight-loss cohort Moderate

Data from and .

Anti-Inflammatory and Renal Protective Effects

Canagliflozin’s pleiotropic effects include anti-inflammatory and renal benefits (Table 4):

  • Anti-Inflammatory Action : Suppresses IL-1β, IL-6, and MCP-1 via AMPK activation, reducing NLRP3 inflammasome activity .
  • Renal Protection : Lowers glomerular hyperfiltration and oxidative stress. Combined with puerarin, it further reduces renal fibrosis and lipid accumulation .
    Empagliflozin shares similar anti-inflammatory effects but lacks documented synergy with herbal agents like puerarin.

Table 4: Anti-Inflammatory and Renal Effects

Effect Canagliflozin Empagliflozin
IL-1β/IL-6 Reduction 30–50% (plasma/liver) 20–40% (obese mice)
AMPK Activation Yes (endothelial cells, macrophages) Yes (adipose tissue)
Renal Fibrosis Reduction 40–50% (with puerarin) 25–30%

Data from and .

Patient-Reported Outcomes

Canagliflozin outperforms exenatide, sitagliptin, and pioglitazone in improving health-related quality of life, particularly in weight impact domains (Bayesian indirect comparison: 78% probability of superiority) .

Q & A

Q. Tables for Quick Reference

Experimental Design Key Parameters References
HPLC Method DevelopmentMobile phase pH, flow rate, CCD optimization
Formulation OptimizationSpheronization speed, time, excipient ratio
Preclinical Metabolic StudiesLC-MS/MS, RNA sequencing
Clinical Data Analysis Statistical Tools References
Fracture Risk HeterogeneityMixed-effects models, Bayesian analysis
Real-World Evidence ValidationHRs from claims databases

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